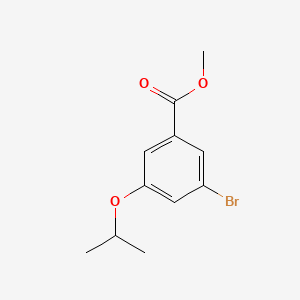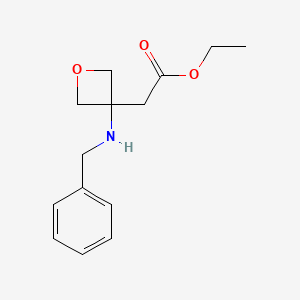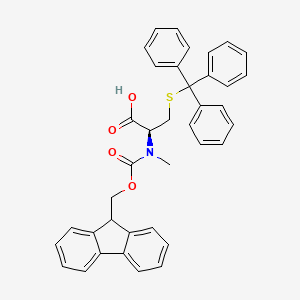
Fmoc-N-Me-D-Cys(Trt)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-N-Me-D-Cys(Trt)-OH is a peptide derivative used in the synthesis of peptides, proteins, and other molecules. It is a modified form of cysteine, which is a sulfur-containing amino acid found in proteins. Fmoc-N-Me-D-Cys(Trt)-OH is a derivative of cysteine that has been modified to make it more stable and more suitable for use in synthetic biology. It has been used in a variety of scientific research applications, including protein engineering, gene therapy, and drug discovery.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway of Fmoc-N-Me-D-Cys(Trt)-OH involves the protection of the cysteine thiol group and the N-methyl group, followed by Fmoc protection of the amino group. The Trt group is used as a protecting group for the cysteine side chain. The deprotection of the Fmoc group and the final deprotection of the Trt and N-methyl groups yield the desired compound.
Starting Materials
N-methyl-D-cysteine, Trityl chloride, Diisopropylethylamine (DIPEA), Fmoc-Cl, Hydrogen chloride (HCl), Dichloromethane (DCM), Dimethylformamide (DMF), Methanol (MeOH), Triisopropylsilane (TIPS), Tetrabutylammonium fluoride (TBAF)
Reaction
Protection of N-methyl group with trityl chloride in the presence of DIPEA in DCM, Protection of cysteine thiol group with TIPS in DMF, Fmoc protection of amino group with Fmoc-Cl and DIPEA in DMF, Deprotection of Fmoc group with 20% piperidine in DMF, Deprotection of trityl group with 1% HCl in MeOH, Deprotection of N-methyl group with TBAF in DMF
Wissenschaftliche Forschungsanwendungen
Fmoc-N-Me-D-Cys(Trt)-OH has been used in a variety of scientific research applications, including protein engineering, gene therapy, and drug discovery. In protein engineering, Fmoc-N-Me-D-Cys(Trt)-OH can be used to modify proteins to increase their stability, solubility, and activity. In gene therapy, Fmoc-N-Me-D-Cys(Trt)-OH can be used to deliver gene-editing tools to target cells. In drug discovery, Fmoc-N-Me-D-Cys(Trt)-OH can be used to create novel peptides with potential therapeutic benefits.
Wirkmechanismus
Fmoc-N-Me-D-Cys(Trt)-OH acts as a stabilizing agent in the synthesis of peptides, proteins, and other molecules. It can also be used to modify proteins to increase their stability, solubility, and activity. In addition, Fmoc-N-Me-D-Cys(Trt)-OH can be used to deliver gene-editing tools to target cells, and it can be used to create novel peptides with potential therapeutic benefits.
Biochemische Und Physiologische Effekte
Fmoc-N-Me-D-Cys(Trt)-OH has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the stability, solubility, and activity of proteins, and it can be used to deliver gene-editing tools to target cells. In addition, Fmoc-N-Me-D-Cys(Trt)-OH has been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Fmoc-N-Me-D-Cys(Trt)-OH in lab experiments has several advantages. It is a highly stable and specific reagent, and it can be used to modify proteins to increase their stability, solubility, and activity. In addition, Fmoc-N-Me-D-Cys(Trt)-OH can be used to deliver gene-editing tools to target cells, and it can be used to create novel peptides with potential therapeutic benefits. However, there are some limitations to the use of Fmoc-N-Me-D-Cys(Trt)-OH in lab experiments. It is expensive, and it can be difficult to work with due to its high reactivity.
Zukünftige Richtungen
There are several potential future directions for the use of Fmoc-N-Me-D-Cys(Trt)-OH. It could be used to create novel peptides and proteins with improved stability, solubility, and activity. In addition, it could be used to deliver gene-editing tools to target cells more efficiently and effectively. Furthermore, it could be used to create novel drugs with improved therapeutic benefits. Finally, it could be used to create novel materials for use in biomedical applications.
Eigenschaften
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-tritylsulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO4S/c1-39(37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(36(40)41)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,41)/t35-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKOPMQMPUNRGI-PGUFJCEWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-N-Me-D-Cys(Trt)-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[(1R)-2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B594623.png)
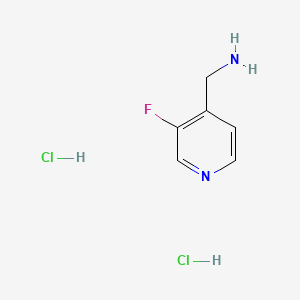
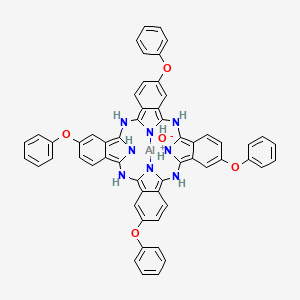
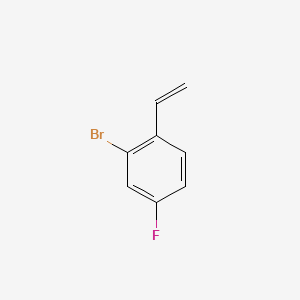
![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B594630.png)

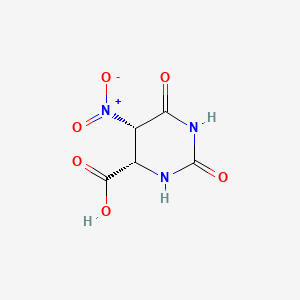
![tert-Butyl 2-methyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B594634.png)
![3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B594635.png)
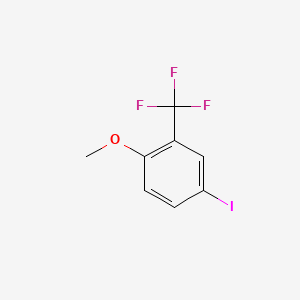
![Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B594639.png)
